FAM alkyne, 5-isomer FAM alkyne, 5-isomer
Brand Name: Vulcanchem
CAS No.: 1402432-77-2
VCID: VC3202992
InChI: InChI=1S/C24H15NO6/c1-2-9-25-22(28)13-3-6-17-16(10-13)23(29)31-24(17)18-7-4-14(26)11-20(18)30-21-12-15(27)5-8-19(21)24/h1,3-8,10-12,26-27H,9H2,(H,25,28)
SMILES: C#CCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O
Molecular Formula: C24H15NO6
Molecular Weight: 413.4 g/mol

FAM alkyne, 5-isomer

CAS No.: 1402432-77-2

Cat. No.: VC3202992

Molecular Formula: C24H15NO6

Molecular Weight: 413.4 g/mol

* For research use only. Not for human or veterinary use.

FAM alkyne, 5-isomer - 1402432-77-2

Specification

CAS No. 1402432-77-2
Molecular Formula C24H15NO6
Molecular Weight 413.4 g/mol
IUPAC Name 3',6'-dihydroxy-3-oxo-N-prop-2-ynylspiro[2-benzofuran-1,9'-xanthene]-5-carboxamide
Standard InChI InChI=1S/C24H15NO6/c1-2-9-25-22(28)13-3-6-17-16(10-13)23(29)31-24(17)18-7-4-14(26)11-20(18)30-21-12-15(27)5-8-19(21)24/h1,3-8,10-12,26-27H,9H2,(H,25,28)
Standard InChI Key UNBAJBIGCBVWJU-UHFFFAOYSA-N
SMILES C#CCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O
Canonical SMILES C#CCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O

Introduction

Chemical Structure and Properties

Molecular Structure

FAM alkyne, 5-isomer consists of the fluorescein core with an alkyne-containing substituent at the 5-position. The molecular structure includes a spiro ring system with hydroxyl groups that contribute to its fluorescent properties . The terminal alkyne group is attached through an amide linkage, providing the reactive site for click chemistry applications .

Chemical Identifiers and Properties

The chemical properties of FAM alkyne, 5-isomer are summarized in the following table:

PropertyValueSource
CAS Number510758-19-7
PubChem CID89857150
Molecular FormulaC24H15NO6
Alternative FormulaC25H15O6N
Molecular Weight413.38-413.4 g/mol
Physical StateYellow solid
Density1.58±0.1 g/cm³ (Predicted)
Melting Point313°C (decomposition)
Boiling Point709.6±60.0°C (Predicted)
InChIKeyUNBAJBIGCBVWJU-UHFFFAOYSA-N

Spectroscopic Properties

The fluorescent properties of FAM alkyne, 5-isomer make it particularly valuable for biochemical applications:

Spectral PropertyValueSource
Excitation Maximum490 nm
Emission Maximum513 nm
CF2600.20
CF2800.17
Quantum Yield0.93

This high quantum yield of 0.93 indicates exceptional fluorescence efficiency, making it an excellent choice for sensitive detection applications in biological research .

Physical-Chemical Parameters

Additional physical-chemical parameters provide insight into the behavior of FAM alkyne, 5-isomer in various environments:

ParameterValueSource
XLogP3-AA2.8
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count6
Rotatable Bond Count2
Exact Mass413.08993720 Da

Solubility and Stability

FAM alkyne, 5-isomer exhibits good solubility in various solvents, which facilitates its use in different experimental conditions. The compound demonstrates significant aqueous solubility, particularly in basic conditions, as well as solubility in organic solvents .

Solubility Profile

The compound shows excellent solubility in:

  • Aqueous buffers (pH > 8)

  • Alcohols

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

This versatile solubility profile enables researchers to use FAM alkyne, 5-isomer in a wide range of experimental conditions and biological systems.

Chemical Reactivity and Click Chemistry Applications

Copper-Catalyzed Click Chemistry

The terminal alkyne group in FAM alkyne, 5-isomer participates readily in copper-catalyzed azide-alkyne cycloaddition reactions, commonly known as click chemistry . This reaction is highly specific and efficient, allowing researchers to conjugate the FAM fluorophore to various biomolecules containing azide groups.

The mechanism involves the formation of a copper(I) azide complex that facilitates the cycloaddition of the alkyne to the azide, resulting in the formation of a 1,2,3-triazole linkage. This chemical transformation proceeds with high efficiency and specificity, making it an ideal method for bioconjugation.

Advantages in Bioconjugation

The click chemistry approach using FAM alkyne, 5-isomer offers several advantages for bioconjugation:

  • High specificity and efficiency

  • Compatibility with aqueous conditions

  • Minimal side reactions

  • Preservation of the fluorescent properties of FAM

  • Stable linkage formation

These characteristics make FAM alkyne, 5-isomer an excellent tool for creating fluorescent bioconjugates for various applications in life sciences research.

Predicted Physical Properties and Analytical Data

Collision Cross Section Data

Mass spectrometry studies on FAM alkyne, 5-isomer have yielded predicted collision cross section data for various adducts, which is valuable for analytical characterization:

Adductm/zPredicted CCS (Ų)
[M+H]+414.09722199.6
[M+Na]+436.07916212.5
[M+NH4]+431.12376204.0
[M+K]+452.05310202.9
[M-H]-412.08266196.8
[M+Na-2H]-434.06461199.2
[M]+413.08939200.0
[M]-413.09049200.0

These predicted collision cross section values provide important information for mass spectrometric analysis and identification of FAM alkyne, 5-isomer in complex mixtures .

Biological Applications

Fluorescent Labeling of Biomolecules

FAM alkyne, 5-isomer has found extensive applications in the fluorescent labeling of various biomolecules. After conjugation through click chemistry, the resulting bioconjugates retain the excellent fluorescence properties of FAM, enabling researchers to track and visualize these biomolecules in live cells and organisms.

Common biomolecules that are labeled with FAM alkyne include:

  • Proteins

  • Nucleic acids

  • Glycans

  • Lipids

  • Small molecule probes

Research Applications

The versatility of FAM alkyne, 5-isomer has led to its use in numerous biological research applications:

  • Live cell imaging

  • Protein tracking and localization

  • Metabolic labeling studies

  • Study of biomolecular interactions

  • Drug discovery and development

The compound has been particularly useful in metabolic labeling studies to track cellular processes and interactions within organisms. For instance, it has been employed to label specific cellular components, aiding in the visualization and understanding of complex biological processes.

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